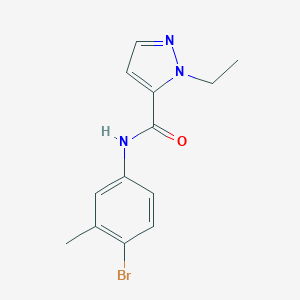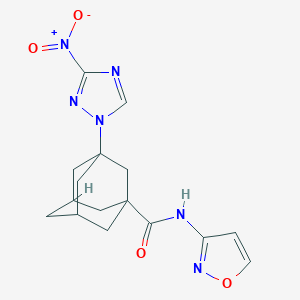
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile, also known as BCID, is a chemical compound that has been widely used in scientific research. It belongs to the class of isoquinolines, which are organic compounds with a bicyclic structure containing a benzene ring fused to a pyridine ring. BCID has been found to have a range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves its binding to the CXCR4 receptor, blocking the interaction of the receptor with its natural ligands. This prevents the downstream signaling pathways that are normally activated by the receptor, leading to a range of physiological effects. This compound has been found to be highly selective for the CXCR4 receptor, with minimal binding to other GPCRs.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, particularly in the context of CXCR4 signaling. It has been shown to inhibit cancer cell migration and invasion, as well as HIV infection of immune cells. In addition, this compound has been found to modulate immune cell function, leading to increased cytokine production and enhanced immune responses.
实验室实验的优点和局限性
One of the main advantages of using 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile in lab experiments is its high selectivity for the CXCR4 receptor, which allows for specific targeting of this receptor in biological systems. In addition, this compound has been found to be stable and easy to handle, making it a convenient tool for use in various assays. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research involving 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile. One area of focus is the development of derivatives of this compound with improved solubility and pharmacokinetic properties, which could enhance its utility as a therapeutic agent. In addition, further studies are needed to elucidate the precise mechanisms underlying the effects of this compound on immune cell function and cancer metastasis. Finally, the use of this compound in combination with other drugs or therapies may hold promise for the treatment of a range of diseases.
合成方法
The synthesis of 2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-acetylbenzonitrile. This reaction yields an intermediate product, which is then treated with sodium borohydride to reduce the carbonyl group. The resulting compound is then subjected to a series of reactions involving acylation, cyclization, and oxidation, leading to the formation of this compound.
科学研究应用
2-Benzoyl-1-(4-chlorobenzyl)-1,2-dihydro-1-isoquinolinecarbonitrile has been used in a variety of scientific research applications, particularly in the study of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been found to be a potent and selective antagonist of the GPCR known as the CXCR4 receptor, which plays a key role in cancer metastasis and HIV infection.
属性
分子式 |
C24H17ClN2O |
|---|---|
分子量 |
384.9 g/mol |
IUPAC 名称 |
2-benzoyl-1-[(4-chlorophenyl)methyl]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O/c25-21-12-10-18(11-13-21)16-24(17-26)22-9-5-4-6-19(22)14-15-27(24)23(28)20-7-2-1-3-8-20/h1-15H,16H2 |
InChI 键 |
OOAILIORQKTLIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2(CC4=CC=C(C=C4)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)
![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)



![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
